molecular formula C8H10O5 B1606192 Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid CAS No. 40550-18-3

Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid

Cat. No.: B1606192
CAS No.: 40550-18-3
M. Wt: 186.16 g/mol
InChI Key: RKHVYUINAFDGOB-UHFFFAOYSA-N
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Description

Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid is an organic compound with the molecular formula C8H10O5 It is a derivative of pyran and is characterized by the presence of a tetrahydropyran ring with two keto groups at positions 2 and 6, and a propionic acid side chain at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid can be achieved through the reaction of 1,3,5-pentanetri-carboxylic acid under specific conditions. The reaction typically involves heating the starting material in the presence of a suitable catalyst to facilitate the formation of the tetrahydropyran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The propionic acid side chain can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, influencing biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

    Tetrahydropyran-2,6-dione: Similar structure but lacks the propionic acid side chain.

    3,4-Dihydro-2H-pyran: Lacks the keto groups and propionic acid side chain.

    2H-Pyran-3-carboxylic acid: Similar side chain but different ring structure.

Uniqueness: Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid is unique due to the combination of its tetrahydropyran ring, keto groups, and propionic acid side chain. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

IUPAC Name

3-(2,6-dioxooxan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c9-6(10)3-1-5-2-4-7(11)13-8(5)12/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHVYUINAFDGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(=O)C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246857
Record name Tetrahydro-2,6-dioxo-2H-pyran-3-propanoic acid
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Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40550-18-3
Record name Tetrahydro-2,6-dioxo-2H-pyran-3-propanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid
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Record name Tetrahydro-2,6-dioxo-2H-pyran-3-propanoic acid
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Record name Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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